mechanism of action of 7-Deaza-2'-c-methylinosine
mechanism of action of 7-Deaza-2'-c-methylinosine
An In-depth Technical Guide on the Mechanism of Action of 7-Deaza-2'-C-methyladenosine
Disclaimer: The majority of scientific literature refers to 7-Deaza-2'-C-methyladenosine (7DMA), an adenosine analog, rather than 7-Deaza-2'-c-methylinosine. This guide will focus on the extensively studied and clinically relevant 7-Deaza-2'-C-methyladenosine (7DMA), also known as MK-0608, which is presumed to be the compound of interest.
Introduction
7-Deaza-2'-C-methyladenosine (7DMA) is a nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. Its structural modifications, specifically the 7-deaza substitution in the purine ring and the 2'-C-methyl group on the ribose, are crucial for its biological function. This document provides a comprehensive overview of the mechanism of action of 7DMA, supported by quantitative data from various studies, detailed experimental protocols, and visual diagrams to elucidate its function and the methods used for its evaluation.
Core Mechanism of Action
The primary mechanism of action of 7-Deaza-2'-C-methyladenosine is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1]
The process involves several key steps:
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Cellular Uptake and Phosphorylation: 7DMA is a prodrug that, upon entering a host cell, is metabolized by host cell kinases into its active triphosphate form, 7-deaza-2'-C-methyladenosine triphosphate.
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Incorporation into Viral RNA: The active triphosphate form of 7DMA acts as a competitive inhibitor of the natural nucleotide (adenosine triphosphate). It is recognized by the viral RdRp and incorporated into the nascent viral RNA strand.
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Chain Termination: The presence of the 2'-C-methyl group on the ribose moiety sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the elongating RNA chain. This disruption of viral RNA synthesis effectively halts viral replication.
Time-of-drug-addition experiments have confirmed that 7DMA acts at a time point that aligns with the beginning of intracellular viral RNA replication.[2]
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the molecular mechanism of action of 7-Deaza-2'-C-methyladenosine.
Caption: Mechanism of action of 7-Deaza-2'-C-methyladenosine.
Quantitative Data Summary
The antiviral activity of 7-Deaza-2'-C-methyladenosine has been quantified against a variety of viruses. The following tables summarize the key efficacy data from multiple studies.
Table 1: In Vitro Antiviral Activity of 7-Deaza-2'-C-methyladenosine (7DMA)
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| West Nile Virus (Eg-101) | PS | CPE Reduction | 0.33 ± 0.08 | >50 | >151 | [3] |
| West Nile Virus (13-104) | PS | CPE Reduction | 0.15 ± 0.05 | >50 | >333 | [3] |
| Zika Virus (MR766) | Vero | CPE Reduction | 0.45 ± 0.04 | >100 | >222 | [2] |
| Rotavirus (ST3) | MA104 | CPE Reduction | 1.2 ± 0.1 | >100 | >83 | [4] |
| Sapovirus (Cowden) | LLC-PK | CPE Reduction | 0.7 ± 0.1 | >100 | >143 | [4] |
| Dengue Virus (DENV-2) | Huh-7 | Plaque Reduction | 0.64 | Not Reported | Not Reported | [5] |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon | Potent Inhibition | Not Reported | Not Reported | [1] |
Table 2: In Vivo Efficacy of 7-Deaza-2'-C-methyladenosine (7DMA)
| Virus | Animal Model | Treatment Regimen | Outcome | Reference |
| West Nile Virus | BALB/c Mice | 25 mg/kg, twice daily (i.p.) | 100% survival rate, no detectable viral titer in the brain.[3] | [3] |
| Zika Virus | AG129 Mice | Not specified | Reduced viremia and delayed time to disease progression.[2] | [2] |
| Dengue Virus | AG129 Mice | Not specified | Potent inhibition of viremia.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).
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Cell Seeding: Host cells (e.g., Vero, PS, MA104) are seeded in 96-well plates at a predetermined density and incubated overnight to form a confluent monolayer.
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Virus Infection: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).
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Compound Treatment: Serial dilutions of 7DMA are added to the infected cells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.
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Incubation: Plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 3-7 days).
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Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS or methylene blue staining method. The absorbance is read using a spectrophotometer.
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Data Analysis: The EC50 is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell death.
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Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.
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Virus Adsorption: The cell culture medium is removed, and the cells are inoculated with a viral suspension that produces a countable number of plaques. The virus is allowed to adsorb for 1-2 hours.
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Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agar) containing various concentrations of 7DMA.
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Incubation: Plates are incubated until plaques are visible.
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Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
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Data Analysis: The number of plaques is counted for each compound concentration, and the percentage of plaque reduction compared to the untreated control is calculated. The IC50 (inhibitory concentration 50%) is determined from the dose-response curve.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This method is used to quantify the amount of viral RNA in infected cells or animal tissues.
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RNA Extraction: Total RNA is extracted from cell lysates or tissue homogenates using a commercial RNA extraction kit.
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Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
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Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using virus-specific primers and a fluorescent probe (e.g., TaqMan).
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Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. The results are often normalized to a host housekeeping gene (e.g., β-actin).
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the CPE reduction and plaque reduction assays.
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
References
- 1. 7-Deaza-2'-C-methyladenosine | 443642-29-3 | W-202771 [biosynth.com]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
